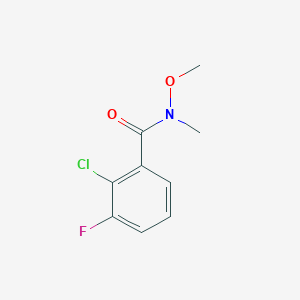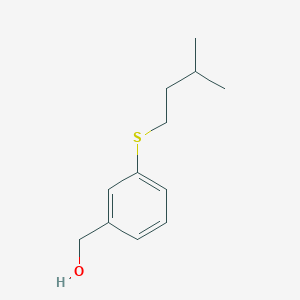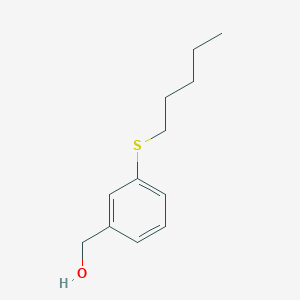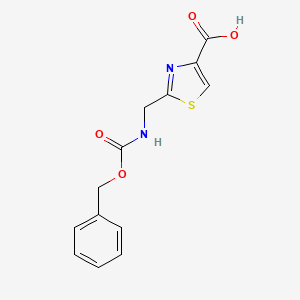![molecular formula C12H16FN B7937053 (Cyclopropylmethyl)[(2-fluoro-3-methylphenyl)methyl]amine](/img/structure/B7937053.png)
(Cyclopropylmethyl)[(2-fluoro-3-methylphenyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopropylmethyl)[(2-fluoro-3-methylphenyl)methyl]amine is an organic compound that features a cyclopropylmethyl group and a 2-fluoro-3-methylphenylmethyl group attached to an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylmethyl)[(2-fluoro-3-methylphenyl)methyl]amine typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the 2-Fluoro-3-Methylphenyl Group: This step involves the selective fluorination of a 3-methylphenyl precursor, which can be accomplished using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Coupling of the Two Fragments: The final step involves the coupling of the cyclopropylmethyl group with the 2-fluoro-3-methylphenylmethyl group through a nucleophilic substitution reaction, typically using a suitable amine as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (Cyclopropylmethyl)[(2-fluoro-3-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Imines, amides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Cyclopropylmethyl)[(2-fluoro-3-methylphenyl)methyl]amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders or inflammation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and materials science applications.
Biological Studies: The compound can be used in studies investigating the interaction of fluorinated amines with biological systems, providing insights into their pharmacokinetics and pharmacodynamics.
Wirkmechanismus
The mechanism of action of (Cyclopropylmethyl)[(2-fluoro-3-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity, while the fluorine atom can influence its metabolic stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- (Cyclopropylmethyl)[(2-fluoro-4-methylphenyl)methyl]amine
- (Cyclopropylmethyl)[(2-chloro-3-methylphenyl)methyl]amine
- (Cyclopropylmethyl)[(2-fluoro-3-ethylphenyl)methyl]amine
Comparison: (Cyclopropylmethyl)[(2-fluoro-3-methylphenyl)methyl]amine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles, metabolic pathways, and synthetic accessibility, making it a valuable target for further research and development.
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-[(2-fluoro-3-methylphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-3-2-4-11(12(9)13)8-14-7-10-5-6-10/h2-4,10,14H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEBJJKJXPUYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CNCC2CC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B7936974.png)
![N-[(4-bromo-3-fluorophenyl)methyl]oxan-4-amine](/img/structure/B7936987.png)
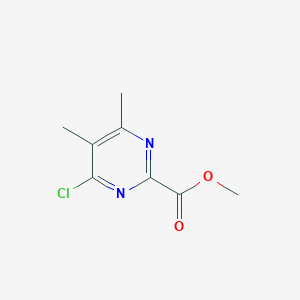
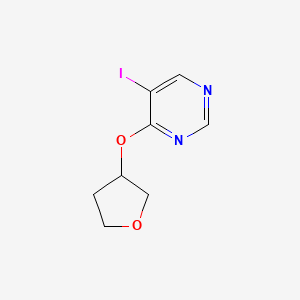
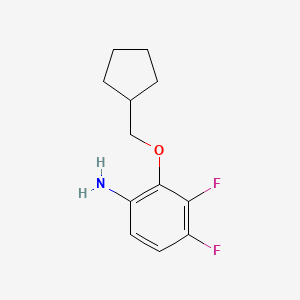
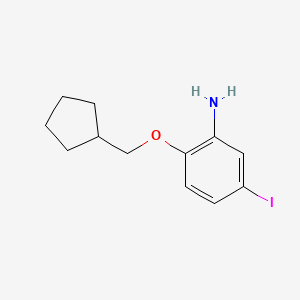
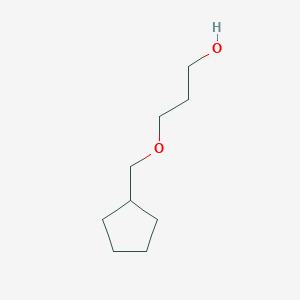
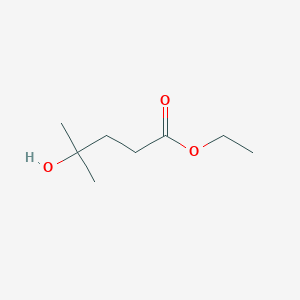
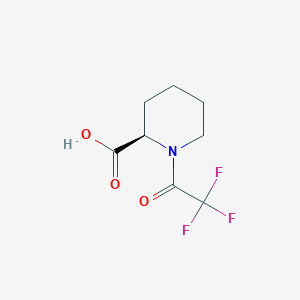
![(2R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B7937026.png)
